![molecular formula C17H18N2O6S2 B2426607 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946337-60-6](/img/structure/B2426607.png)
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including an isothiazolidine dioxides group, a phenyl group, and a sulfonamide group . Compounds with these functional groups are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The isothiazolidine dioxides group, phenyl group, and sulfonamide group each have distinct reactivity profiles .Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential : Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory activities. They exhibited substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase (Abbasi et al., 2019).
Antibacterial Potential : Certain N-substituted sulfonamides bearing benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Pharmacological Evaluation : Studies on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives showed moderate activity against butyrylcholinesterase and acetylcholinesterase, with promising activity against the lipoxygenase enzyme. These derivatives also demonstrated antimicrobial and hemolytic activities (Irshad, 2018).
Molecular Docking Studies : Ethylated sulfonamides incorporating 1,4-benzodioxane moiety were synthesized and screened against various enzymes and bacterial strains. They were found to be good inhibitors of lipoxygenase but moderate inhibitors of other enzymes like acetylcholinesterase and α-glucosidase. The compounds also showed good antibacterial properties (Irshad et al., 2016).
Antimicrobial and Hemolytic Activities : N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives were found to exhibit proficient antimicrobial activities against various bacterial and fungal species. Hemolytic activity was also conducted to assess their therapeutic utility (Irshad et al., 2019).
Investigation as COVID-19 Drug : Sulfonamides were evaluated for their antimalarial activity and characterized for their ADMET properties. They also demonstrated potential as COVID-19 drugs in computational studies (Fahim & Ismael, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
This interaction could lead to changes in the cell cycle regulation, potentially affecting cell proliferation and division .
Biochemical Pathways
cell cycle regulation pathway . This could have downstream effects on cell proliferation and division .
Result of Action
If it does interact with cdk2, it could potentially affect cell cycle regulation, leading to changes in cell proliferation and division .
Action Environment
Factors such as ph, temperature, and the presence of other interacting molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c20-26(21)11-1-8-19(26)14-4-2-13(3-5-14)18-27(22,23)15-6-7-16-17(12-15)25-10-9-24-16/h2-7,12,18H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYQCICUIGQMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)
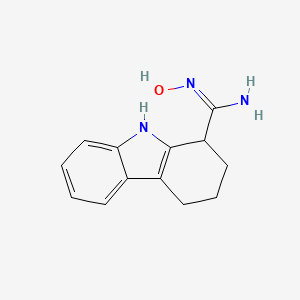
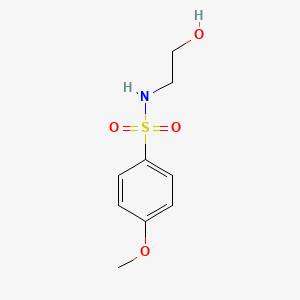
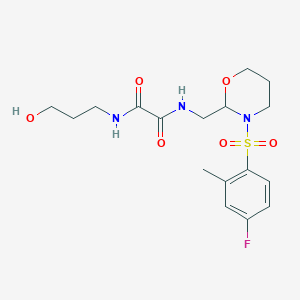
![ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2426529.png)
![2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2426530.png)
![5-(4-ethylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2426531.png)
![5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2426532.png)
![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)
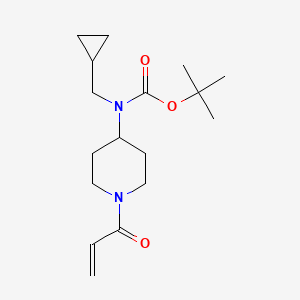
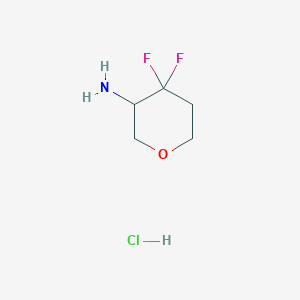
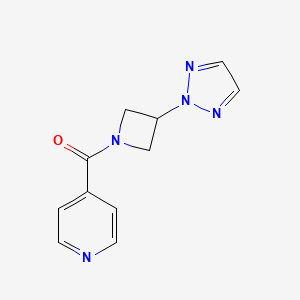
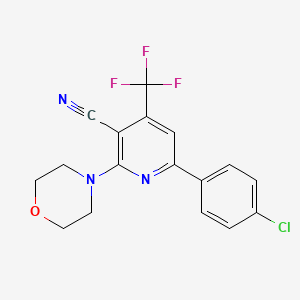
![6-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline-1-carbothioamide](/img/structure/B2426546.png)
